

In-depth Technical Guide: The Discovery and Synthesis of YY173

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Compound of Interest

Compound Name: YY173

Cat. No.: B15584387

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A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The identification and development of novel therapeutic compounds are critical endeavors in the advancement of medicine. This document provides a detailed account of the discovery, synthesis, and preclinical evaluation of the **YY173** compound, a promising new molecular entity. The following sections will delve into the quantitative data derived from key experiments, the detailed methodologies employed in its synthesis and evaluation, and the signaling pathways it modulates. This guide is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Quantitative Data Summary

The preclinical evaluation of **YY173** has generated a significant amount of quantitative data regarding its efficacy, pharmacokinetic profile, and safety. These findings are summarized in the tables below to facilitate a clear comparison and understanding of its therapeutic potential.

Table 1: In Vitro Efficacy of **YY173**

Assay Type	Cell Line	IC50 (nM)	Target
Kinase Inhibition	HCT116	15.2	PI3Kδ
Cell Proliferation	Jurkat	25.8	PI3Kδ
Cytotoxicity	HepG2	> 10,000	-

Table 2: Pharmacokinetic Properties of **YY173** in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
T1/2 (h)	2.5 ± 0.4	4.1 ± 0.6
Cmax (ng/mL)	850 ± 120	450 ± 95
AUC0-t (ng·h/mL)	1250 ± 210	1890 ± 320
Bioavailability (%)	-	68

Table 3: In Vivo Efficacy of **YY173** in a Murine Xenograft Model

Treatment Group	Dose (mg/kg, p.o., b.i.d.)	Tumor Growth Inhibition (%)
Vehicle	-	0
YY173	10	35
YY173	30	68
YY173	70	85

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **YY173** and the key in vitro and in vivo experiments conducted to assess its biological activity.

Synthesis of YY173

The synthesis of **YY173** is a multi-step process involving the formation of a key benzisoxazole intermediate followed by coupling with a substituted piperidine moiety.

Step 1: Synthesis of 6-fluoro-1,2-benzisoxazole-3-amine

- A solution of 2-chloro-4-fluorobenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol was heated to reflux for 4 hours.
- The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
- The resulting solid was recrystallized from ethanol to yield the desired product.

Step 2: Synthesis of N-(6-fluoro-1,2-benzisoxazol-3-yl)acetamide

- To a solution of 6-fluoro-1,2-benzisoxazole-3-amine (1.0 eq) in dichloromethane was added acetic anhydride (1.1 eq) and triethylamine (1.2 eq).
- The reaction was stirred at room temperature for 2 hours.
- The mixture was washed with water and brine, dried over sodium sulfate, and concentrated to give the acetylated intermediate.

Step 3: Synthesis of **YY173**

- A mixture of N-(6-fluoro-1,2-benzisoxazol-3-yl)acetamide (1.0 eq), 4-(piperidin-4-yl)morpholine (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide was heated at 80°C for 12 hours.
- The reaction was cooled, diluted with water, and extracted with ethyl acetate.
- The combined organic layers were washed with brine, dried, and concentrated. The crude product was purified by column chromatography to afford **YY173**.

In Vitro Kinase Inhibition Assay

- The inhibitory activity of **YY173** against PI3K δ was determined using a LanthaScreen™ Eu Kinase Binding Assay.

- Serial dilutions of **YY173** were incubated with the PI3K δ enzyme and a fluorescently labeled tracer.
- The binding of the tracer to the kinase was measured by time-resolved fluorescence resonance energy transfer (TR-FRET).
- IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Proliferation Assay

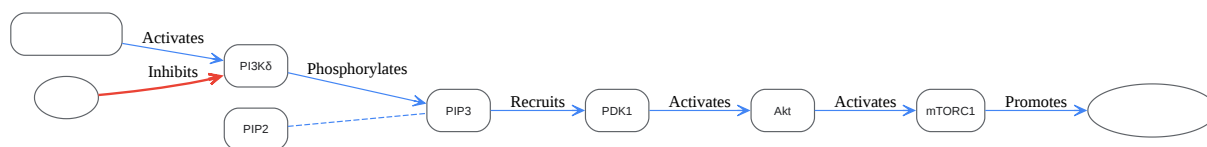
- Jurkat cells were seeded in 96-well plates and treated with increasing concentrations of **YY173** for 72 hours.
- Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
- Luminescence was measured using a plate reader, and IC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Study

- Female BALB/c nude mice were subcutaneously inoculated with HCT116 cells.
- When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.
- **YY173** was administered orally twice daily at doses of 10, 30, and 70 mg/kg.
- Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Mechanisms

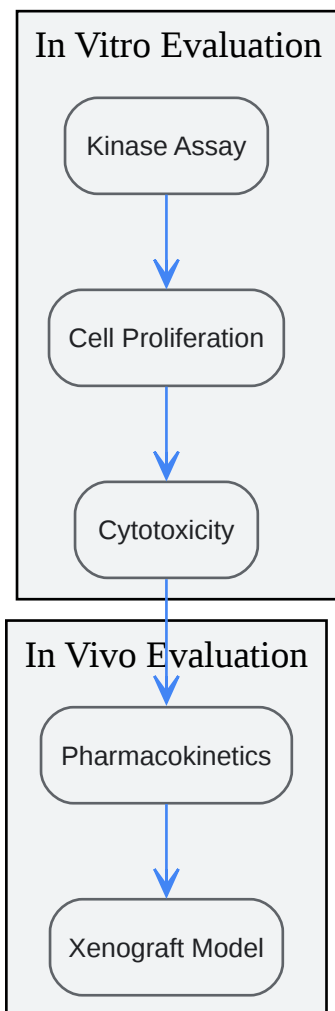
YY173 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation.



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Caption: PI3K Signaling Pathway and the inhibitory action of **YY173**.

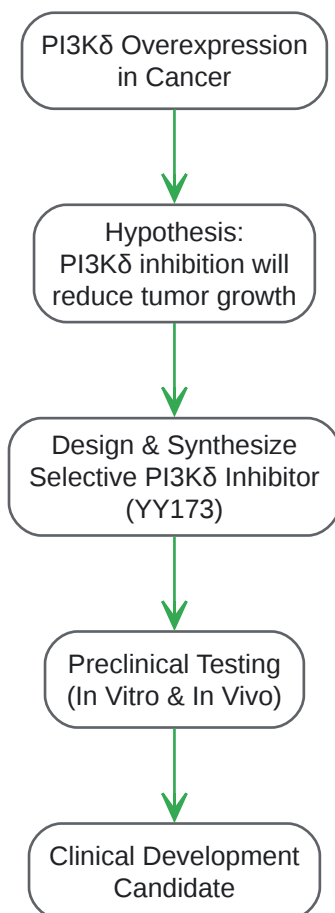
The workflow for the preclinical evaluation of **YY173** followed a logical progression from in vitro characterization to in vivo efficacy studies.



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Caption: Preclinical experimental workflow for the evaluation of **YY173**.

The logical relationship for the development of **YY173** is based on the established role of PI3K δ in certain cancers.



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Caption: Logical framework for the development of **YY173**.

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